- Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agentsEuropean Journal of Medicinal Chemistry, 2012, 50, 18-26,
Cas no 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide)
![2-Chloro-5-nitrobenzenesulfonamide structure](https://www.kuujia.com/scimg/cas/96-72-0x300.png)
96-72-0 structure
2-Chloro-5-nitrobenzenesulfonamide Properties
Names and Identifiers
-
- 2-Chloro-5-nitrobenzenesulfonamide
- 2-Chloro-5-nitro-benzenesulfonamide
- 2-Chloro-5-nitrobenzenesulphonamide
- Benzenesulfonamide, 2-chloro-5-nitro-
- 2-chloro-5-nitrobenzene-1-sulfonamide
- NSC105711
- PubChem14813
- 2qp6
- NCIOpen2_007192
- KSC495C4F
- ZAJALNCZCSSGJC-UHFFFAOYSA-N
- 2-chloro-5-nitrobenzenesulfona-mide
- STK396685
- SBB082158
- 6777AC
- 2-Chloro-5-nitrobenzenesulfonamide (ACI)
- NSC 105711
- AKOS000115240
- DTXSID30242072
- SCHEMBL390643
- DTXCID30164563
- WNF2FJ5TNJ
- EN300-01189
- SCHEMBL16376336
- AS-10451
- NSC 105711;
- CHEMBL484510
- Q27463045
- EINECS 202-527-3
- 96-72-0
- 5-nitro-2-chlorobenzenesulfonamide
- CS-W008497
- NSC-105711
- MFCD00035780
- SY101784
- NS00040499
- UNII-WNF2FJ5TNJ
- W-100135
- Z45415555
- +Expand
-
- MFCD00035780
- ZAJALNCZCSSGJC-UHFFFAOYSA-N
- 1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
- [O-][N+](C1C=C(S(N)(=O)=O)C(Cl)=CC=1)=O
Computed Properties
- 235.96600
- 1
- 5
- 1
- 235.965855
- 14
- 320
- 0
- 0
- 0
- 0
- 0
- 1
- 0.9
- nothing
- 0
- 114
Experimental Properties
- 3.19990
- 114.36000
- 1.621
- 435.2°C at 760 mmHg
- 180-183°C
- 217°C
- White to Yellow Solid
- 1.664
2-Chloro-5-nitrobenzenesulfonamide Security Information
- S45-S53-S61
- H317
- P280;P305+P351+P338
- Sealed in dry,Room Temperature
- Warning
2-Chloro-5-nitrobenzenesulfonamide Customs Data
- 2935009090
-
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Chloro-5-nitrobenzenesulfonamide Price
2-Chloro-5-nitrobenzenesulfonamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ; 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ; 1 h, rt
Reference
- Preparation of aryleneheteroarylenes, bisarylenes, and biheteroarylenes end-capped with amino acid and peptide derivatives as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Preparation of fused thiadiazinediones, particularly dioxothiadiazinylnaphthalenones, as antiviral agents for the treatment of infections involving RNA-containing viral species such as hepatitis B and C and HIV, United States, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Pyridine , Ammonia Solvents: 1,4-Dioxane ; 50 °C
Reference
- Preparation of aromatic sulfonamide derivatives as P2X4 antagonists or negative allosteric modulators useful for treating and preventing diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 30 min, -5 °C; 30 min, -5 °C
1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sulfur dioxide Solvents: Acetic acid ; 30 min
1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C
1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C
1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Synthesis, Pharmacological and Structural Characterization, and Thermodynamic Aspects of GluA2-Positive Allosteric Modulators with a 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide ScaffoldJournal of Medicinal Chemistry, 2013, 56(21), 8736-8745,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, rt
Reference
- Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down SyndromeJournal of Medicinal Chemistry, 2021, 64(14), 10203-10229,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ; overnight, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of novel 4,6-disubstituted aminopyrimidine derivatives as CDK9 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- A method of inhibiting hepatitis c virus by administering a combination of a 5,6-dihydro-1H-pyridin-2-one compound and one or more additional antiviral compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux; cooled
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Preparation of 4-hydroxy-5,6-dihydro-1H-pyridin-2-one compounds for treating hepatitis C virus infections, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- 5,6-Dihydro-1H-pyridin-2-one compounds as HCV inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Preparation of benzo[1,2,4]thiadiazine derivatives for treatment of hepatitis C viral infections, United States, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Dimethylformamide , Thionyl chloride ; 4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Preparation of pyridazinones for treatment of hepatitis C infection., World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- 5,6-Dihydro-1H-pyridin-2-one compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Preparation of saturated fused [1,2-b]-pyridazinone compounds for treatment or prevention of hepatitis C virus infections, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Preparation of pyrro[1,2-b]pyridazinone derivatives useful in treating infections by hepatitis C virus, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 3.5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Thromboxane receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt
Reference
- Controllable Soil Degradation Rate of 5-Substituted Sulfonylurea Herbicides as Novel AHAS InhibitorsJournal of Agricultural and Food Chemistry, 2020, 68(10), 3017-3025,
2-Chloro-5-nitrobenzenesulfonamide Raw materials
- 2-chloro-5-nitrobenzene-1-sulphonyl chloride
- 2-Chloro-5-nitroaniline
- 2-Chloro-5-nitrobenzenesulfonic acid
2-Chloro-5-nitrobenzenesulfonamide Preparation Products
2-Chloro-5-nitrobenzenesulfonamide Suppliers
CHANG ZHOU QUN YE JING XI HUA GONG Co., Ltd.
(CAS:96-72-0)
CAO JING LI
13806149758
Shanghai Acmec Biochemical Co.,Ltd
(CAS:96-72-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
2-Chloro-5-nitrobenzenesulfonamide Related Literature
-
1. Anharmonic model for the thermal conductivity of liquidsA. F. Collings,J. K. Horrocks,D. J. McConalogue,E. McLaughlin Trans. Faraday Soc. 1967 63 1330
-
Kar M. Ang,Leslie Y. Yeo,Yew M. Hung,Ming K. Tan Nanoscale 2017 9 6497
-
3. Metalation of alkynes. Part 2. Behaviour of alkynes with mercury(II) acetate in methanol: a systematic reinvestigationMauro Bassetti,Barbara Floris J. Chem. Soc. Perkin Trans. 2 1988 227
-
Peng Liu,Qing Li,Qiaolin Yang,Shihan Zhang,Chunping Lin,Guifeng Zhang,Zhihui Tang RSC Adv. 2020 10 15926
-
Srijita Paul,Sandip Paul Phys. Chem. Chem. Phys. 2021 23 14496
-
6. Partial molar volumes and isentropic compressibilities in mixtures of γ-butyrolactam (n = 5) with 2,2,2-trichloroethanol or 2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoropropan-2-olS. K. Mehta,A. K. Sharma,Ram Parkash,S. L. Chadha J. Chem. Soc. Faraday Trans. 1998 94 2565
-
Mingqiang Liu,Zhongan Tao,Huicai Wang,Fei Zhao,Qiang Sun RSC Adv. 2016 6 84573
-
T. Gabriel Enge,M. Paul Field,Dianne F. Jolley,Heath Ecroyd,M. Hwan Kim,Anthony Dosseto J. Anal. At. Spectrom. 2016 31 2023
-
Fan-Fei Meng,Lei Wu,Yu-Cheng Gu,Sha Zhou,Yong-Hong Li,Ming-Gui Chen,Shaa Zhou,Yang-Yang Zhao,Yi Ma,Zheng-Ming Li RSC Adv. 2020 10 17870
-
10. Densities of some binary liquid mixtures. Part IIV. S. Griffiths J. Chem. Soc. 1954 860
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
![sfd5533 sfd5533](https://scimg.chem960.com/prolang/199210/1.jpg)
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide
![A845626 A845626](https://scimg.chem960.com/prolang/199641/1.jpg)
99%
500g
568.0